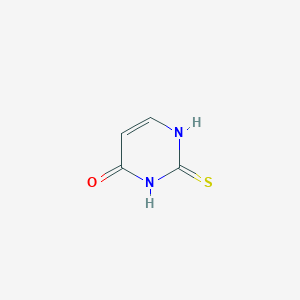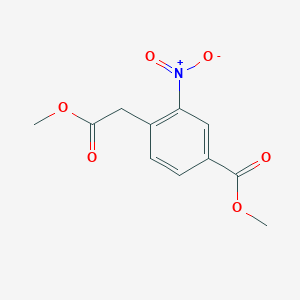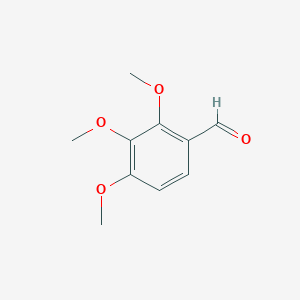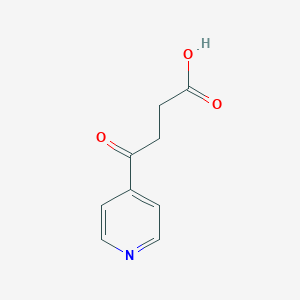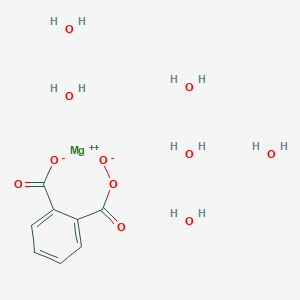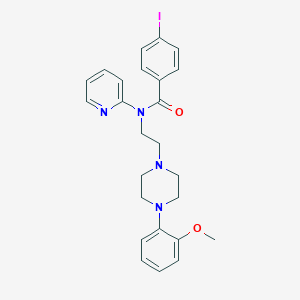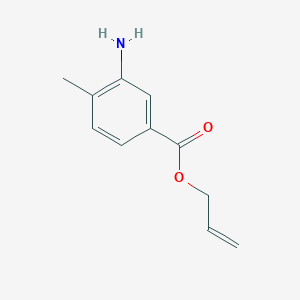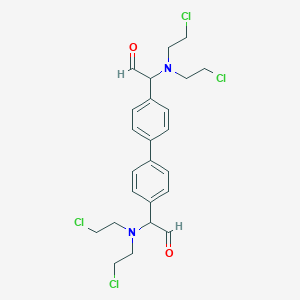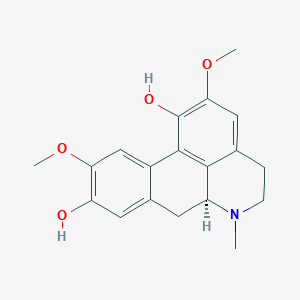
(3-Carboxypropyl)trimethylammonium chloride
Descripción general
Descripción
“(3-Carboxypropyl)trimethylammonium chloride” is a synthetic carnitine related compound . It is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) . It is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . This compound is implicated in arteriosclerosis and long-term cardiovascular death .
Synthesis Analysis
“(3-Carboxypropyl)trimethylammonium chloride” is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . It is also implicated in arteriosclerosis and long-term cardiovascular death . Supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of the cationic monomer (3-acrylamidopropyl)trimethylammonium chloride (AMPTMA) was successfully performed for the first time .Molecular Structure Analysis
The molecular formula of “(3-Carboxypropyl)trimethylammonium chloride” is C7H16ClNO2 . The molecular weight is 181.66 . The SMILES string representation is [Cl-].CN+©CCCC(O)=O .Chemical Reactions Analysis
“(3-Carboxypropyl)trimethylammonium chloride” is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . It is implicated in arteriosclerosis and long-term cardiovascular death . Supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of the cationic monomer (3-acrylamidopropyl)trimethylammonium chloride (AMPTMA) was successfully performed for the first time .Physical And Chemical Properties Analysis
“(3-Carboxypropyl)trimethylammonium chloride” has a melting point of 220 °C (dec.) (lit.) . The SMILES string representation is [Cl-].CN+©CCCC(O)=O .Aplicaciones Científicas De Investigación
Transporter Substrate in Cloning and Sequencing
(3-Carboxypropyl)trimethylammonium chloride is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2). This application is crucial for understanding the transport mechanisms of carnitine, a compound involved in fatty acid metabolism .
Intermediate Metabolite in Microbial Metabolism
This compound is produced as an intermediary metabolite by gut microbes during the conversion of L-Carnitine to trimethylamine N-oxide (TMAO). It is implicated in arteriosclerosis and long-term cardiovascular death, highlighting its significance in medical research related to cardiovascular health .
Antimicrobial Cotton Fabric Production
Carboxymethyl chitosan (CMC) and (3-carboxypropyl)trimethylammonium chloride are used as raw materials to prepare antibacterial cotton fabric with excellent laundering durability. This innovative application demonstrates the compound’s potential in creating durable, antimicrobial textiles .
Synthesis of γ-Butyrobetaine Hydrochloride
(3-Carboxypropyl)trimethylammonium chloride is also known as γ-Butyrobetaine hydrochloride. It plays a role in the synthesis of this compound, which is related to carnitine biosynthesis and metabolism .
Mecanismo De Acción
Target of Action
The primary target of (3-Carboxypropyl)trimethylammonium chloride, also known as 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride, is the human carnitine transporter 2 (CT2) . This compound is used as a transporter substrate in the cloning and sequencing of CT2 .
Mode of Action
(3-Carboxypropyl)trimethylammonium chloride is a synthetic carnitine related compound . It interacts with its target, CT2, by serving as a substrate for the transporter
Biochemical Pathways
This compound is produced as an intermediary metabolite by gut microbes of L-Carnitine to Trimethylamine N-oxide (TMAO) . This suggests that it plays a role in the metabolic pathway involving the breakdown of L-carnitine by gut microbes .
Result of Action
It is implicated in arteriosclerosis and long-term cardiovascular death . This suggests that its action may have significant effects on cardiovascular health.
Action Environment
The action of (3-Carboxypropyl)trimethylammonium chloride is influenced by the presence of gut microbes, which produce this compound as a metabolite during the breakdown of L-carnitine Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound
Safety and Hazards
Direcciones Futuras
“(3-Carboxypropyl)trimethylammonium chloride” is a synthetic carnitine related compound . It is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) . It is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . This compound is implicated in arteriosclerosis and long-term cardiovascular death . Future research may focus on its potential role in cardiovascular health and its implications in arteriosclerosis .
Propiedades
IUPAC Name |
3-carboxypropyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKTORAJTTYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carboxypropyl)trimethylammonium chloride | |
CAS RN |
6249-56-5 | |
| Record name | (3-Carboxypropyl)trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6249-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylaminobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006249565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Carboxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q2: Can (3-Carboxypropyl)trimethylammonium chloride be utilized to modify the properties of natural polymers for applications beyond drug delivery? []
A2: Yes, research demonstrates that (3-Carboxypropyl)trimethylammonium chloride can be successfully employed to functionalize cellulose, another natural polymer. [] The study showcased the synthesis of fluorescent cellulose derivatives incorporating (3-Carboxypropyl)trimethylammonium chloride. The cationic nature of this group facilitates the adsorption of the modified cellulose onto pulp fibers through an ion exchange mechanism. This modification enabled the development of fluorescent pulp fibers with potential applications in various fields, including paper-based diagnostics and optoelectronics.
Q3: Are there any structural analogs of (3-Carboxypropyl)trimethylammonium chloride with varying aliphatic chain lengths, and do these variations impact their functional properties? []
A3: Research indicates the synthesis of structural analogs of (3-Carboxypropyl)trimethylammonium chloride with different aliphatic chain lengths connecting the photoactive groups to the cellulose backbone. [] These variations in chain length were found to directly influence the adsorption efficiency of the modified cellulose onto pulp fibers. This highlights the significant role of structural modifications in tailoring the properties and functionalities of materials designed for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



